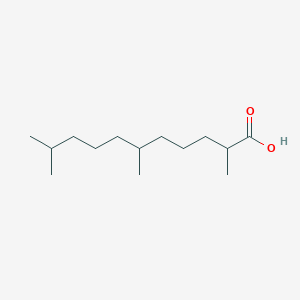
2,6,10-Trimethylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Trimethylundecanoic acid is a branched-chain fatty acid that has been found to have various biochemical and physiological effects. It is commonly used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Synthesis and Derivatives
- Total Synthesis : A study describes the total synthesis of a compound related to 2,6,10-trimethylundecanoic acid, demonstrating the chemical synthesis process from commercially available materials (Zhang et al., 2008).
Metabolic Pathways and Microbial Degradation
- Metabolism by Marine Bacteria : A marine bacterium efficiently degraded a compound structurally related to 2,6,10-trimethylundecanoic acid, providing insight into microbial degradation pathways of similar compounds (Rontani et al., 1997).
Peroxisomal Disorders Study
- Peroxisomal Oxidation Systems : A study focusing on peroxisomal disorders analyzed the stereochemistry of oxidation systems, involving compounds related to 2,6,10-trimethylundecanoic acid, revealing insights into peroxisomal fatty acid metabolism (Ferdinandusse et al., 2002).
Chemical Reactivity and Kinetics
- Chemical Kinetics : Research on the chemical kinetics of a similar compound to 2,6,10-trimethylundecanoic acid contributes to understanding the reactivity and potential applications in fuel and combustion systems (Yu et al., 2020).
Isoprenoid Compounds in Marine Algae
- Occurrence in Algae and Sediments : A study identified isoprenoid compounds, structurally similar to 2,6,10-trimethylundecanoic acid, in marine algae and sediments, indicating their natural occurrence and potential ecological roles (Rowland et al., 1985).
properties
CAS RN |
1115-94-2 |
|---|---|
Product Name |
2,6,10-Trimethylundecanoic acid |
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,6,10-trimethylundecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-11(2)7-5-8-12(3)9-6-10-13(4)14(15)16/h11-13H,5-10H2,1-4H3,(H,15,16) |
InChI Key |
QFIWFUDXERFOIY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)O |
Other CAS RN |
1115-94-2 |
physical_description |
Solid |
synonyms |
2,6,10-Trimethylundecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



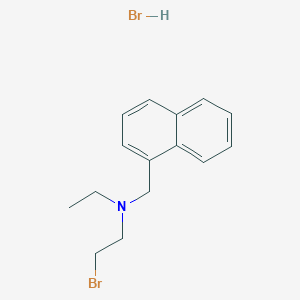
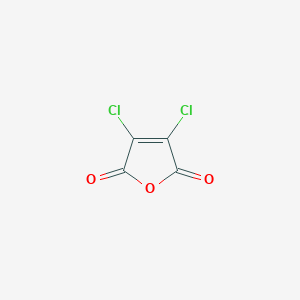
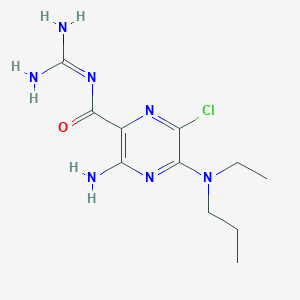
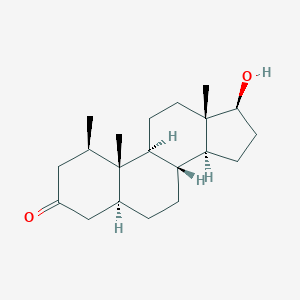
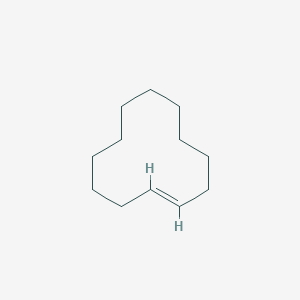
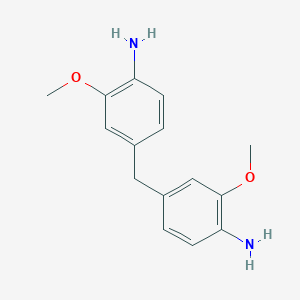

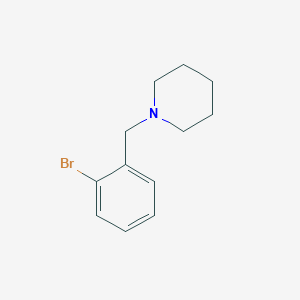
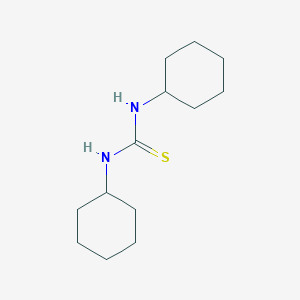
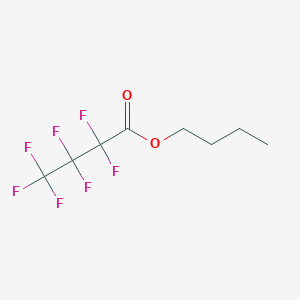
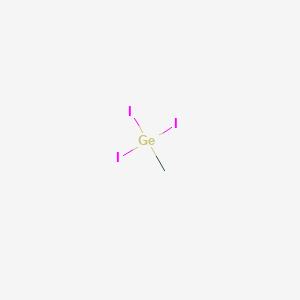
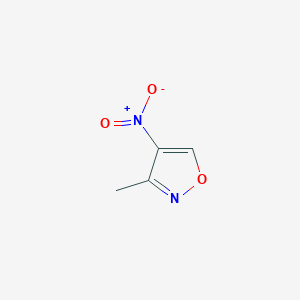
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)